2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid
Overview
Description
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions often include the use of a borane reagent, such as BH3·L, under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include boronate esters, boronic anhydrides, and substituted boronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups. This results in the formation of a new carbon-carbon bond . The compound’s boronic acid group also allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
4-(Piperidine-1-carbonyl)phenylboronic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and selectivity.
2-Fluorophenylboronic acid: Contains a fluorine atom but lacks the piperidine-1-carbonyl group, making it less versatile in certain reactions.
Uniqueness
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the piperidine-1-carbonyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPOPOPNJZJRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697224 | |
Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-26-6 | |
Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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